2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-propylacetamide
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Description
Scientific Research Applications
Cancer Research and Apoptosis Induction
Studies have shown that derivatives of phenylpyrazolo[1,5-a]pyrazine, similar in structure to the specified compound, have been synthesized and evaluated for their potential in inducing apoptosis in cancer cells. For example, a study by Lv et al. (2012) synthesized derivatives that could selectively inhibit the growth of H322 lung cancer cells, which contain a mutated p53 gene, through the induction of apoptosis. This suggests a potential application of related compounds in cancer therapy research (Lv et al., 2012).
Synthesis and Material Application
Research by Rangnekar (2007) explored the synthesis of pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and their application to polyester fibers as disperse dyes. The study demonstrates the versatility of pyrazolo derivatives in material science, indicating potential areas of research for related compounds in the synthesis of new materials or chemical dyes (Rangnekar, 2007).
Novel Synthesis Methods and Pharmacological Activity
Research into the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has been extensive, with studies investigating their pharmacological activities, including anti-inflammatory and antibacterial properties. A study by Abdel-Mohsen et al. (2016) synthesized a novel series of pyrazolo[3,4-g]pteridines and evaluated their anti-inflammatory and antibacterial activities, showcasing the potential medicinal applications of these compounds (Abdel-Mohsen et al., 2016).
Enzyme Inhibition for Therapeutic Applications
Dumaitre and Dodic (1996) described the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of the cGMP-specific (type V) phosphodiesterase, highlighting the therapeutic potential of such compounds in treating conditions like hypertension. This research underscores the importance of enzyme inhibition studies for the development of new drugs (Dumaitre & Dodic, 1996).
Properties
IUPAC Name |
2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-2-8-19-15(24)11-21-9-10-22-17(18(21)25)14(12-23)16(20-22)13-6-4-3-5-7-13/h3-7,9-10,23H,2,8,11-12H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTABLJDMFMHRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=CN2C(=C(C(=N2)C3=CC=CC=C3)CO)C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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